molecular formula C16H12N8O2 B6543914 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1207059-08-2

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No. B6543914
CAS RN: 1207059-08-2
M. Wt: 348.32 g/mol
InChI Key: PYTCWYHAKYPWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a modulator of GPR139, a G protein-coupled receptor . It is used in the treatment of diseases, disorders, or conditions associated with GPR139 .


Synthesis Analysis

The synthesis of this compound involves processes for making the compounds and intermediates thereof . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described .


Molecular Structure Analysis

The molecular structure of this compound is described in the patents . It is one of the compounds encompassed by the formula provided in the patents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .

Scientific Research Applications

GPR139 Agonist

Solid Phase Peptide Synthesis (SPPS)

Antifungal Activity

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G-protein coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of this receptor can have therapeutic effects .

Mode of Action

The compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139 and activates it, leading to a series of intracellular events.

Result of Action

The activation of GPR139 by the compound could lead to various molecular and cellular effects, depending on the specific physiological context. These effects could potentially be harnessed for the treatment of diseases, disorders, or conditions associated with GPR139 .

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O2/c25-15(9-23-16(26)13-3-1-2-4-14(13)19-21-23)18-11-5-7-12(8-6-11)24-10-17-20-22-24/h1-8,10H,9H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTCWYHAKYPWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

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